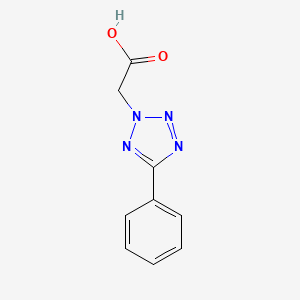

(5-phenyl-2H-tetrazol-2-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZLHXCUVJOAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360177 |

Source

|

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-68-0 |

Source

|

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-phenyl-2H-tetrazol-2-yl)acetic acid

This guide provides a comprehensive, in-depth technical overview for the synthesis of (5-phenyl-2H-tetrazol-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The protocol herein is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also understand the critical parameters that govern its success.

Introduction: The Significance of this compound

This compound and its derivatives are recognized for their diverse pharmacological activities. The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This structural motif has been incorporated into compounds investigated for a range of therapeutic applications, including anti-inflammatory and analgesic agents.[2] The synthesis of this compound is a key step in the development of novel therapeutics, making a robust and well-understood synthetic protocol essential for researchers in the field.[3]

This guide will detail a reliable two-step synthesis of this compound, commencing with the formation of the precursor, 5-phenyltetrazole, followed by its regioselective N-alkylation and subsequent hydrolysis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the core heterocyclic structure, 5-phenyltetrazole, from benzonitrile. The second stage is the regioselective alkylation of the tetrazole ring with an acetic acid synthon, followed by hydrolysis to yield the final product.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 5-Phenyltetrazole

The initial step in the synthesis is the formation of the 5-phenyltetrazole ring system. This is most commonly and efficiently achieved through a [3+2] cycloaddition reaction between benzonitrile and an azide source.[4]

Experimental Protocol: 5-Phenyltetrazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Benzonitrile | 103.12 | 10.3 | 100 |

| Sodium Azide | 65.01 | 7.8 | 120 |

| Ammonium Chloride | 53.49 | 6.4 | 120 |

| Dimethylformamide (DMF) | - | 150 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add benzonitrile (10.3 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol).

-

Add dimethylformamide (150 mL) to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

The filtrate is then subjected to vacuum distillation to remove the DMF.

-

The solid residue is dissolved in approximately 200 mL of warm water.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. This will cause the 5-phenyltetrazole to precipitate out of the solution.

-

Collect the white crystalline product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Expected Yield: Approximately 12-13 g (82-89%).

Causality and Mechanistic Insights

The formation of the tetrazole ring from a nitrile and an azide is a well-established transformation in heterocyclic chemistry. The use of ammonium chloride in conjunction with sodium azide is crucial as it acts as a proton source, which in situ generates hydrazoic acid (HN₃), the reactive species in the cycloaddition. The reaction proceeds through a concerted or stepwise [3+2] cycloaddition mechanism. The choice of a high-boiling polar aprotic solvent like DMF is to ensure the solubility of the reagents and to provide the necessary thermal energy to overcome the activation barrier of the reaction.

Part 2: Synthesis of this compound

This stage involves two key transformations: the N-alkylation of 5-phenyltetrazole with ethyl chloroacetate and the subsequent hydrolysis of the resulting ester to the desired carboxylic acid. A critical aspect of the alkylation is controlling the regioselectivity. The tetrazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position of the tetrazole ring. For the synthesis of the desired product, N2 alkylation is required. The choice of solvent and base can influence the N1/N2 ratio.[5]

Experimental Protocol: Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 5-Phenyltetrazole | 146.15 | 7.3 | 50 |

| Ethyl Chloroacetate | 122.55 | 7.35 | 60 |

| Potassium Carbonate | 138.21 | 8.3 | 60 |

| Acetone | - | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-phenyltetrazole (7.3 g, 50 mmol) in acetone (150 mL).

-

Add potassium carbonate (8.3 g, 60 mmol) to the solution and stir the suspension vigorously at room temperature for 30 minutes.

-

To this suspension, add ethyl chloroacetate (7.35 g, 60 mmol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (5-phenyl-2H-tetrazol-2-yl)acetate.

-

The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.

Expected Yield: Approximately 9-10 g (78-86%).

Experimental Protocol: this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | 232.24 | 9.3 | 40 |

| Sodium Hydroxide | 40.00 | 2.4 | 60 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

Dissolve ethyl (5-phenyl-2H-tetrazol-2-yl)acetate (9.3 g, 40 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (2.4 g, 60 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.[6][7][8][9]

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Expected Yield: Approximately 7.5-8.2 g (92-99%).

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

5-Phenyltetrazole:

-

Melting Point: 215-217 °C

-

¹H NMR (DMSO-d₆): δ 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H)

-

¹³C NMR (DMSO-d₆): δ 155.3, 131.1, 129.3, 126.8, 124.0

This compound:

-

¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.05-8.15 (m, 2H), 7.55-7.65 (m, 3H), 5.60 (s, 2H)

-

IR (KBr, cm⁻¹): 3400-2500 (broad O-H stretch), 1730 (C=O stretch), 1605, 1480, 1450 (aromatic C=C stretch)

Safety Considerations

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, as it liberates highly toxic hydrazoic acid gas. Handle with extreme caution in a well-ventilated fume hood.[10]

-

Ethyl Chloroacetate: Lachrymatory and corrosive. It is harmful if swallowed or inhaled. Handle in a fume hood with appropriate personal protective equipment.

-

Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate personal protective equipment.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental procedures and safety precautions outlined, researchers can confidently synthesize this valuable compound for their drug discovery and development endeavors. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

-

Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]

-

Saeed, A., Qasim, M., Hussain, M., Erben, M. F., & Flörke, U. (2015). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 854-866. [Link]

- BenchChem. (2025).

- Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2015). Synthesis of 5-phenyltetrazole and its N-methyl derivatives in a microreactor. Russian Journal of General Chemistry, 85(11), 2536–2541.

- Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Sodium Azide. Yale University.

-

PubChem. (n.d.). 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. PubChem. [Link]

- Chemdiv. (n.d.). Compound [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid. Chemdiv.

- Li, Y. Q., Wang, L. F., & Zhang, J. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439.

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. [Link]

-

Kamal, A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 15(14), 1149-1166. [Link]

-

El-Faham, A., et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 24(13), 2493. [Link]

- Lebel, H., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085-21091.

- ResearchGate. (2023). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.

- Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. (2019). International Journal of Engineering Research & Technology, 8(4).

- Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.

- Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic a. Journal of Medicinal Chemistry, 27(12), 1565-1570.

- Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring. (2017). Austin Chemical Engineering, 4(2).

- A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (2015). Iranian Journal of Chemistry and Chemical Engineering, 34(4), 1-11.

- Kinetic study of hydrolysis of ethyl acetate using caustic soda. (2018). BUE Scholar.

-

Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). Molbank, 2015(3), M857. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2022). Molecules, 27(21), 7291. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (5-phenyl-2H-tetrazol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of (5-phenyl-2H-tetrazol-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its synthesis, spectroscopic characterization, and key physical properties, offering a foundational understanding for its application in research and development.

Molecular Structure and Key Features

This compound is a disubstituted tetrazole, featuring a phenyl group at the 5-position and an acetic acid moiety attached to the nitrogen at the 2-position of the tetrazole ring. The tetrazole ring is a bioisostere of the carboxylic acid group, which can influence the molecule's acidity, lipophilicity, and metabolic stability. The presence of both the tetrazole and carboxylic acid functionalities imparts a unique combination of properties to the molecule.

Molecular Formula: C₉H₈N₄O₂

Molecular Weight: 204.19 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of the 5-phenyl-2H-tetrazole core, followed by the introduction of the acetic acid side chain.

Synthesis of 5-phenyl-2H-tetrazole

The precursor, 5-phenyl-2H-tetrazole, is synthesized from benzonitrile and sodium azide.[1]

Experimental Protocol:

-

A mixture of benzonitrile, sodium azide, and a catalyst such as zinc chloride is refluxed in a suitable solvent like water or dimethylformamide (DMF).[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the crude product.

-

The crude 5-phenyl-2H-tetrazole is then purified by recrystallization.

Caption: Synthesis of 5-phenyl-2H-tetrazole.

Synthesis of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester

The acetic acid side chain is introduced via N-alkylation of 5-phenyl-2H-tetrazole with a suitable haloacetate ester. The synthesis of the methyl ester has been reported.

Experimental Protocol:

-

A mixture of 5-phenyl-2H-tetrazole and triethylamine in acetonitrile is added dropwise to a stirred solution of methyl chloroacetate in acetonitrile.

-

The reaction mixture is heated at reflux (approximately 82 °C) for 2 hours, with the progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from n-hexane to yield (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester as a white crystalline solid.

Hydrolysis of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester

General Experimental Protocol:

-

The (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction progress is monitored by TLC.

-

Upon completion, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Overall synthetic pathway for this compound.

Spectroscopic and Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound and its methyl ester intermediate.

Physical Properties

| Property | (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester | This compound (Predicted/Typical) |

| Melting Point | 98-100 °C | Expected to be higher than the ester, likely >150 °C |

| Appearance | White crystalline solid | White to off-white solid |

| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water, soluble in aqueous base. |

| pKa | Not applicable | The tetrazole ring generally has a pKa similar to carboxylic acids (around 4-5). The presence of the acetic acid moiety will result in two pKa values. |

Spectroscopic Data

Spectroscopic Data for (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 8.08 (m, 2H, Ar-H), 7.57 (m, 3H, Ar-H), 5.93 (s, 2H, CH₂), 3.75 (s, 3H, CH₃) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 167.1 (C=O), 164.9 (tetrazole ring carbon), 131.3, 129.8, 127.0, 126.8 (aromatic carbons), 53.83 (OCH₃), 53.43 (CH₂) |

| FTIR (Neat, cm⁻¹) | 3067 (Ar-C-H), 2854 (CH₃), 1756 (C=O), 1606 (C=N), 1547 (Ar-C=C), 1281 (N=N-N) |

Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to be similar to the methyl ester, with the disappearance of the methyl singlet at ~3.75 ppm and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The methylene protons adjacent to the carbonyl group may experience a slight shift. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to be in a similar region to the ester carbonyl (~167-170 ppm). The methylene carbon and aromatic carbons should have chemical shifts comparable to the methyl ester. |

| FTIR (KBr, cm⁻¹) | A broad O-H stretch for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch will likely be around 1700-1725 cm⁻¹. The other characteristic peaks for the aromatic and tetrazole rings will be similar to the methyl ester. |

| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z 203.06. |

Experimental Protocols for Characterization

To ensure the identity and purity of synthesized this compound, a series of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz or 400 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, for a neat sample, place a small amount of the solid on the ATR crystal.

-

Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Melting Point Determination

Protocol:

-

Pack a small amount of the dry, crystalline sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range over which the substance melts. A sharp melting range is indicative of high purity.

pKa Determination

Protocol:

-

Prepare a solution of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve.

Caption: Workflow for the physicochemical characterization.

Conclusion

This technical guide provides a detailed overview of the synthesis and physicochemical properties of this compound. The synthetic route involves the formation of the 5-phenyl-2H-tetrazole core, followed by N-alkylation to introduce the acetic acid moiety, likely via a methyl ester intermediate and subsequent hydrolysis. While specific experimental data for the final acid is limited in the readily available literature, this guide provides established protocols for its synthesis and characterization based on closely related compounds and standard organic chemistry techniques. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar tetrazole-based compounds in the field of drug discovery and development.

References

-

Saeed, A., Hussain, M., & Qasim, M. (2015). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38(3), 436-442. [Link]

-

MDPI. (2021). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2021(4), M1297. [Link]

-

Saeed, A., Erben, M. F., & Hussain, M. (2015). A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. Journal of Molecular Structure, 1081, 319-327. [Link]

- Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of (5-phenyl-2H-tetrazol-2-yl)acetic acid

Introduction: The Significance of Tetrazole Acetic Acid Derivatives in Modern Drug Discovery

Tetrazole derivatives are a cornerstone in medicinal chemistry, valued for their unique physicochemical properties and wide-ranging biological activities. The tetrazole ring, a bioisosteric equivalent of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] The incorporation of an acetic acid moiety, as seen in (5-phenyl-2H-tetrazol-2-yl)acetic acid, further enhances the molecule's potential for interacting with biological targets. These compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutics.

This guide provides a comprehensive overview of the synthesis, characterization, and, most critically, the single-crystal X-ray diffraction analysis of this compound. While the specific crystal structure for the title compound is not publicly available as of this writing, we will leverage the detailed crystal structures of the closely related compounds 3-(5-phenyl-2H-tetrazol-2-yl)pyridine and (5-Amino-2H-tetrazol-2-yl)acetic acid to provide a field-proven, step-by-step methodology for its structural elucidation. This approach ensures that researchers are equipped with a practical and scientifically rigorous framework for their own investigations in this important class of molecules.

Part 1: Synthesis and Purification

The synthesis of this compound typically begins with the formation of the 5-phenyltetrazole core, followed by N-alkylation to introduce the acetic acid group.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 5-phenyl-2H-tetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to protonate the tetrazole. The product will precipitate out of the organic layer.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 5-phenyl-2H-tetrazole.[3]

Step 2: N-Alkylation to form this compound

-

Reaction Setup: Dissolve the 5-phenyl-2H-tetrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the tetrazole.

-

Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature. Stir the mixture for 12-24 hours. Monitor the reaction by TLC.

-

Hydrolysis: Upon completion, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture to hydrolyze the ester. Stir at room temperature for an additional 4-6 hours.

-

Isolation and Purification: Acidify the reaction mixture with cold dilute HCl. The crude this compound will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Caption: Synthetic route to this compound.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure analysis. The choice of solvent and crystallization technique is key.

Methodologies for Crystallization

-

Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. For this compound, a solvent system like ethanol/water is a good starting point.[4]

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface of the two solvents gradually reduces the solubility, promoting crystal growth.

-

Vapor Diffusion: The compound is dissolved in a solvent and placed in a sealed container with a larger reservoir of a more volatile "anti-solvent". The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Selection: Test the solubility of a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) and solvent mixtures. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Preparation of Saturated Solution: Gently heat the chosen solvent and dissolve the compound until a saturated or near-saturated solution is obtained.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation. Place the vial in a vibration-free environment and away from direct sunlight.

-

Harvesting: Once well-formed, colorless, block-like crystals appear, carefully harvest them using a spatula or loop.[4]

Part 3: X-ray Crystallography Workflow

The following workflow describes the process from data collection to the final structural analysis. We will use the crystallographic data from the related structures of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine and (5-Amino-2H-tetrazol-2-yl)acetic acid as illustrative examples.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step 1: Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-296 K) on a diffractometer equipped with a radiation source, such as Mo Kα (λ = 0.71073 Å).[4] A series of diffraction images are collected as the crystal is rotated.

Step 2: Structure Solution and Refinement

The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using methods like direct methods to find the initial positions of the atoms. This initial model is then "refined" using a least-squares algorithm to best fit the experimental data.

Illustrative Crystallographic Data

The following tables summarize the crystallographic data for our two example compounds. A researcher analyzing this compound would aim to generate a similar table.

Table 1: Crystal Data and Structure Refinement for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine [5]

| Parameter | Value |

| Empirical formula | C₁₂H₉N₅ |

| Formula weight | 223.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.134(2) Å, α = 90° |

| b = 5.6724(11) Å, β = 98.47(3)° | |

| c = 18.575(4) Å, γ = 90° | |

| Volume | 1056.8(4) ų |

| Z | 4 |

| Calculated density | 1.402 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.0440, wR2 = 0.1197 |

Table 2: Crystal Data and Structure Refinement for (5-Amino-2H-tetrazol-2-yl)acetic acid [4]

| Parameter | Value |

| Empirical formula | C₃H₅N₅O₂ |

| Formula weight | 143.12 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 18.381(4) Å, α = 90° |

| b = 4.4429(9) Å, β = 90.850(3)° | |

| c = 14.846(3) Å, γ = 90° | |

| Volume | 1212.2(4) ų |

| Z | 8 |

| Calculated density | 1.568 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.124 |

Part 4: Structural Interpretation and Insights

Molecular Geometry

Once refined, the crystal structure provides precise bond lengths and angles. For this compound, key parameters to analyze would be:

-

The planarity of the tetrazole and phenyl rings.

-

The torsion angle between the phenyl ring and the tetrazole ring.

-

The geometry of the acetic acid side chain.

In the structure of (5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole ring is essentially planar, and the carboxyl group is inclined at a dihedral angle of 82.25(14)°.[4] This near-perpendicular arrangement is a significant structural feature that would be important to look for in the title compound.

Supramolecular Assembly and Hydrogen Bonding

The power of crystallography lies in its ability to reveal how molecules interact in the solid state. For a carboxylic acid like our target compound, hydrogen bonding is expected to be a dominant intermolecular force.

In the crystal of (5-Amino-2H-tetrazol-2-yl)acetic acid, adjacent molecules are linked through a network of O—H···N, N—H···O, and N—H···N hydrogen bonds, forming layers.[4] The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the tetrazole ring provides multiple nitrogen atoms as potential acceptors. Identifying these interactions is crucial as they dictate the material's physical properties, such as melting point and solubility.

Caption: Potential hydrogen bonding network in crystalline tetrazole acetic acids.

Part 5: Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for full characterization.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure in solution. For (5-phenyl-2H-tetrazol-2-yl)acetate derivatives, characteristic signals include aromatic protons of the phenyl group and a singlet for the methylene (CH₂) protons of the acetic acid moiety.[3]

-

FTIR Spectroscopy: Identifies functional groups. Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations associated with the C=N and N-N bonds of the tetrazole ring.[3]

-

Mass Spectrometry: Confirms the molecular weight and elemental composition.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point and identify phase transitions, while Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition profile of the compound. For example, 2,5-disubstituted tetrazoles can undergo thermal degradation with the elimination of N₂.[5]

Conclusion

The comprehensive structural analysis of this compound is a critical endeavor for advancing its development as a potential therapeutic agent. This guide has outlined the essential, field-proven methodologies required for this task, from synthesis and crystallization to detailed X-ray diffraction analysis and spectroscopic characterization. By leveraging data from analogous structures, we have provided a robust framework that enables researchers to confidently approach the structural elucidation of this and other related compounds. The resulting atomic-level insights are indispensable for the rational, structure-based design of the next generation of tetrazole-based pharmaceuticals.

References

-

Boston University. (2017). GROW: Participants 2017. Retrieved from [Link]

-

Guda, V. V., et al. (2021). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2021(2), M1214. Retrieved from [Link]

-

Saeed, A., et al. (2015). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 39, 1074-1087. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. Retrieved from [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. Retrieved from [Link]

-

Wang, L., & Yang, J. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (5-phenyl-2H-tetrazol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

(5-phenyl-2H-tetrazol-2-yl)acetic acid is a heterocyclic compound featuring a phenyl ring and an acetic acid moiety attached to a tetrazole ring. The position of the substituent on the tetrazole nitrogen (N2) is a critical determinant of its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools to confirm the structure and purity of this compound.

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are vital for confirming the connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the data for methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, we can predict the following signals for the acid derivative.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum. Its exact position is concentration and solvent dependent. |

| 8.08 - 8.12 | Multiplet | 2H | Ar-H (ortho) | The protons on the phenyl ring ortho to the tetrazole ring are deshielded due to the electron-withdrawing nature of the tetrazole. |

| 7.55 - 7.60 | Multiplet | 3H | Ar-H (meta, para) | The meta and para protons of the phenyl ring will appear as a complex multiplet. |

| ~5.95 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the tetrazole ring and the carbonyl group will appear as a singlet. |

Note on the methyl ester data: The ¹H NMR spectrum of methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate shows a singlet at 3.75 ppm for the methyl ester protons and a singlet at 5.93 ppm for the methylene protons.[1] The aromatic protons appear at δ 7.56-7.59 (m, 3H) and 8.06-8.10 (m, 2H).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. This is a key difference from the methyl ester, which shows a carbonyl signal around 167.11 ppm.[1] |

| ~164.8 | C (tetrazole) | The carbon atom of the tetrazole ring. |

| ~131.3 | C (para) | The para carbon of the phenyl ring. |

| ~129.8 | C (meta) | The meta carbons of the phenyl ring. |

| ~126.8 | C (ortho) | The ortho carbons of the phenyl ring. |

| ~126.0 | C (ipso) | The ipso carbon of the phenyl ring attached to the tetrazole. |

| ~53.5 | -CH₂- | The methylene carbon. |

Note on the methyl ester data: The ¹³C NMR of the methyl ester shows signals at δ 53.43 (CH₂), 53.83 (OCH₃), 126.82, 126.99, 129.84, 131.28 (aromatic carbons), and 164.85 (tetrazole ring carbon).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3070 | C-H | Aromatic Stretching |

| ~2900 | C-H | Aliphatic Stretching |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1600, 1480 | C=C | Aromatic Ring Stretching |

| ~1550 | C=N | Tetrazole Ring Stretching |

Note on the methyl ester data: The IR spectrum of the methyl ester shows characteristic bands at 3067 cm⁻¹ (Ar-C-H), 2854 cm⁻¹ (C-H), 1756 cm⁻¹ (C=O, ester), and 1606 cm⁻¹ (C=N).[1] The most significant difference for the acid will be the presence of a broad O-H stretch and a shift in the carbonyl absorption to a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Molecular Ion: For this compound (C₉H₈N₄O₂), the expected molecular weight is approximately 204.18 g/mol . In electrospray ionization (ESI), one would expect to see the [M+H]⁺ ion at m/z 205.07 and the [M-H]⁻ ion at m/z 203.06.[2]

Fragmentation Pattern: A plausible fragmentation pathway for the molecular ion is the loss of N₂ from the tetrazole ring, a characteristic fragmentation for this class of compounds. Further fragmentation could involve the loss of CO₂ from the carboxylic acid group.

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. While direct experimental data for the acid is limited in the provided search results, a detailed analysis of its methyl ester analog provides a solid foundation for understanding its spectroscopic features. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive guide for scientists working with this compound. The key to successful characterization lies in careful sample preparation, proper instrument operation, and a thorough understanding of the principles of spectroscopic interpretation.

References

-

Saeed, A., et al. (2015). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry. Available at: [Link][1][3]

-

PubChem. (n.d.). 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Solubility of (5-phenyl-2H-tetrazol-2-yl)acetic Acid

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a drug candidate is a cornerstone of successful pharmaceutical development. Poor aqueous solubility can lead to erratic absorption and suboptimal bioavailability, while characterization in various organic solvents is critical for synthesis, purification, and the development of analytical methods. This guide provides a comprehensive overview of the solubility profile of (5-phenyl-2H-tetrazol-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of published quantitative solubility data for this specific molecule, this document will focus on providing a robust theoretical framework for understanding its solubility, qualitative insights from available literature, and detailed, field-proven methodologies for its empirical determination. Our objective is to equip the scientific community with the necessary tools and understanding to confidently work with this compound.

Physicochemical Profile of this compound

A molecule's structure dictates its destiny in a given solvent. The key to understanding the solubility of this compound lies in dissecting its constituent parts and their interplay of polarity, hydrogen bonding capacity, and molecular size.

This compound (CAS RN: 21743-68-0) possesses a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.18 g/mol .[1][2] Its structure features a confluence of hydrophilic and lipophilic regions:

-

The Phenyl Group: This bulky, non-polar aromatic ring is the primary contributor to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

-

The Tetrazole Ring: A planar, aromatic heterocycle with four nitrogen atoms. The tetrazole ring is considered a bioisostere of the carboxylic acid group, sharing a similar pKa and planar structure.[3] It has a high density of nitrogen atoms, which are potential hydrogen bond acceptors, contributing to its polarity. The 2-substitution pattern on the tetrazole ring is a key structural feature.

-

The Acetic Acid Moiety: This is the primary hydrophilic functional group, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl and hydroxyl oxygens). Its acidic nature (with an estimated pKa similar to other carboxylic acids) means its ionization state, and therefore solubility in aqueous media, will be highly dependent on pH.

The interplay of these groups suggests a molecule with amphiphilic character, likely exhibiting limited solubility in both highly polar (aqueous) and very non-polar (alkane) solvents, with optimal solubility in solvents of intermediate polarity or those with specific hydrogen bonding capabilities. The predicted octanol-water partition coefficient (XlogP) of 1.5 is indicative of a compound with moderate lipophilicity.[1]

Qualitative Solubility Profile and Solvent Selection Rationale

While quantitative data is scarce, clues from the synthetic chemistry literature provide valuable qualitative insights into the solubility of this compound and its derivatives.

-

Polar Aprotic Solvents: The synthesis of related 5-aryl-2H-tetrazoles is often carried out in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4] The use of DMSO in the synthesis of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, suggests that this compound is likely to be soluble in these solvents.[5] This is a logical choice, as these solvents can effectively solvate both the polar tetrazole and carboxylic acid groups, as well as the non-polar phenyl ring.

-

Protic Solvents: The parent compound, tetrazole, is soluble in water and methanol.[6] Given the presence of the carboxylic acid group, this compound is expected to have some solubility in protic solvents like methanol and ethanol, particularly at elevated temperatures. Its solubility in aqueous solutions will be significantly influenced by pH, with higher solubility expected at pH values above its pKa due to the formation of the more polar carboxylate salt.

-

Non-Polar Solvents: The methyl ester of this compound has been recrystallized from n-hexane, which strongly implies that the ester, and by extension the parent acid, has low solubility in this non-polar alkane solvent. This is expected due to the polarity of the tetrazole and acetic acid moieties.

-

Solvents of Intermediate Polarity: Solvents like ethyl acetate and acetone are often good candidates for compounds with both polar and non-polar features. The parent tetrazole is soluble in ethyl acetate.[3] It is plausible that this compound exhibits moderate solubility in such solvents.

Based on this analysis, a summary of the expected solubility is presented in Table 1.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate (pH-dependent in water) | The carboxylic acid and tetrazole groups can hydrogen bond with protic solvents. Solubility in water will increase significantly at pH > pKa. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Intermediate Polarity | Ethyl Acetate, Acetone | Moderate | Balances the solvation of both hydrophilic and lipophilic moieties. |

| Non-Polar | Hexane, Toluene | Low | The polar functional groups limit solubility in non-polar environments. |

Experimental Determination of Solubility: A Methodological Deep Dive

For drug development professionals, the empirical determination of solubility is non-negotiable. Here, we provide detailed protocols for both thermodynamic and kinetic solubility assays, which serve as self-validating systems for characterizing this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Protocol:

-

Material Preparation:

-

Dispense an excess amount of solid this compound into a series of glass vials. An amount sufficient to ensure a visible solid residue after equilibration is crucial.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is standard, but longer times may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved solute from the undissolved solid. This can be achieved by either centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

-

Quantification:

-

Dilute the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the thermodynamic solubility in units of µg/mL or µM.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. This can lead to a supersaturated solution, and the measured solubility is the concentration before precipitation occurs.[7]

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Prepare a serial dilution to test a range of concentrations.

-

-

Incubation:

-

Seal the plate and shake at room temperature for a defined, shorter period (e.g., 1-2 hours).[8]

-

-

Detection of Precipitation and Quantification:

-

Nephelometry (Turbidimetric Method): Measure the light scattering of the solutions in the microtiter plate using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration that does not show significant scattering is reported as the kinetic solubility.[8]

-

Direct UV/LC-MS Method: After incubation, separate any precipitate by filtering the plate. The concentration of the compound in the filtrate is then determined by UV spectroscopy or LC-MS.[7]

-

Diagram 2: Comparative Logic of Solubility Assays

Caption: Thermodynamic vs. Kinetic solubility approaches.

Advanced Considerations and Data Correlation

For a more profound understanding of solubility, especially its temperature dependence, the experimental data can be correlated using thermodynamic models.

-

The Modified Apelblat Equation: This semi-empirical equation is widely used to correlate experimental solubility data with temperature.[9][10] The equation is as follows:

ln(x) = A + B/T + C ln(T)

Where 'x' is the mole fraction solubility of the solute, 'T' is the absolute temperature in Kelvin, and A, B, and C are parameters obtained by fitting the experimental data. This model can be invaluable for predicting solubility at temperatures not experimentally tested and for understanding the thermodynamics of the dissolution process.

Conclusion and Future Directions

While a comprehensive, quantitative public dataset on the solubility of this compound is currently unavailable, this guide provides a robust framework for approaching its solubility characterization. The physicochemical properties of the molecule suggest a complex solubility profile, with significant dependence on solvent polarity and pH. The qualitative data available from synthetic procedures aligns with these theoretical predictions.

For any research or development program involving this compound, the empirical determination of its solubility is paramount. The detailed protocols for thermodynamic and kinetic solubility provided herein offer a clear path for generating this critical data. It is our hope that future research will publish quantitative solubility data for this compound in a range of pharmaceutically relevant solvents, further enriching our collective understanding of this promising chemical scaffold.

References

-

2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. PubChem. Available from: [Link]

- Al-Ghulikah, H. A., Al-Mutairi, A. A., Hassan, H. M., Emam, A. A., Mary, Y. S., Mary, Y. S., Armaković, S., & Armaković, S. J. (2021). Reactivity properties and adsorption behavior of a triazole derivative – DFT and MD simulation studies. Journal of Molecular Liquids, 341, 117439.

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available from: [Link]

- 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1330.

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. Journal of Medicinal Chemistry, 27(12), 1565-70.

- Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K.

-

2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. PubChem. Available from: [Link]

- Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

-

Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic M

-

Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a. ResearchGate. Available from: [Link]

- Measurement and correlation of solubility of rhein in eight solvents at temperatures from 288.15 to 313.15 K. RSC Advances, 5(10), 7136-7142.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1293282.

- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(1), 221-233.

- In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 6(8), 865-875.

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746.

-

Predict solubility of organic compounds? ResearchGate. Available from: [Link]

- Measurement and correlation of solubility and thermodynamic properties of N-acetyl-L-glutamine in some pure solvents and binary. Journal of the Serbian Chemical Society, 79(10), 1223-1234.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Profile of (5-phenyl-2H-tetrazol-2-yl)acetic acid

Introduction

(5-phenyl-2H-tetrazol-2-yl)acetic acid is a member of the tetrazole class of heterocyclic compounds, which are recognized for their significant role in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, offering similar acidic properties (pKa ≈ 4.9) while potentially improving metabolic stability and other physicochemical characteristics.[1][2] Its presence in several FDA-approved drugs underscores its importance.[3][4] Understanding the stability and degradation profile of this compound is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a comprehensive overview of the anticipated stability challenges and a systematic approach to characterizing the degradation pathways of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing robust stability studies.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₈N₄O₂ | [5] |

| Molecular Weight | 204.19 g/mol | [5] |

| Appearance | Solid (predicted) | |

| pKa | The tetrazole ring imparts acidic character, comparable to carboxylic acids.[1][2] | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, and aqueous solutions at appropriate pH.[2] |

Anticipated Degradation Pathways

Based on the known chemistry of tetrazole derivatives, this compound is susceptible to degradation under several stress conditions. A proactive approach to stability testing involves conducting forced degradation studies, which intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[6]

Photodegradation

Photodegradation is a critical concern for tetrazole-containing compounds.[7][8] The high-energy input from UV or visible light can induce cleavage of the tetrazole ring.

Anticipated Mechanism: The primary photochemical event is the cleavage of the tetrazole ring, often with the extrusion of a molecule of nitrogen (N₂).[7][8] This process can generate highly reactive intermediates, such as nitrilimines, which can then undergo various secondary reactions depending on the solvent and atmospheric conditions.[1][7] The presence of the phenyl ring and the acetic acid moiety will influence the subsequent reaction pathways of these intermediates.

dot

Caption: Proposed photodegradation pathway for this compound.

Thermal Degradation

While generally stable, tetrazole derivatives can undergo thermal decomposition at elevated temperatures.[9] For phenyl-substituted tetrazoles, decomposition temperatures are often in the range of 190–240 °C.[9]

Anticipated Mechanism: Thermal stress is expected to induce the cleavage of the tetrazole ring, leading to the exothermic release of nitrogen gas. The nature of the substituents on the phenyl ring can influence the rate of this decomposition.[10] The primary degradation products would likely result from the fragmentation of the remaining molecular scaffold.

Hydrolytic Degradation (Acidic and Alkaline)

The stability of the tetrazole ring to hydrolysis is highly variable and structure-dependent.[11]

-

Acidic Conditions: While many tetrazoles are stable in acidic media, some can undergo acid-catalyzed degradation.[11] A proposed mechanism involves the protonation of a nitrogen atom in the ring, which can facilitate ring-opening to form an imidoyl azide intermediate, which is then susceptible to further degradation.[11]

-

Alkaline Conditions: Angiotensin-II receptor antagonists that contain a tetrazole moiety have been noted to be particularly susceptible to degradation under alkaline conditions.[12] The acidic nature of the tetrazole ring means it will exist as an anion in basic solutions, which may influence its reactivity and degradation pathways.

dot

Caption: General pathways for hydrolytic degradation.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. The tetrazole ring itself is relatively stable to oxidation, but the overall molecule's susceptibility will depend on the phenyl and acetic acid substituents.[7]

Anticipated Mechanism: Reaction with oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or hydroxylation of the phenyl ring. Severe oxidative conditions might lead to the cleavage of the tetrazole ring.

Experimental Protocols for a Forced Degradation Study

A systematic forced degradation study is essential to elucidate the stability profile of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Workflow for Stability Indicating Method Development

dot

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Degradation:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at time intervals, neutralize with 0.1 M HCl, and dilute for analysis.[12]

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate at 60°C and sample at time intervals.

-

3. Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Sample at various time points (e.g., 2, 8, 24, 48 hours) and dilute for analysis.[12]

4. Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a petri dish.

-

Expose to a dry heat environment (e.g., 80°C) in a calibrated oven.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

5. Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Maintain a parallel control sample protected from light.

-

Sample at appropriate intervals for analysis.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is recommended to ensure the elution of all components.

-

Detection: A photodiode array (PDA) detector is essential for monitoring at multiple wavelengths and for assessing peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the rapid identification of degradation products by providing mass-to-charge ratio information.

Summary and Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated during pharmaceutical development. The tetrazole ring, while generally stable, is susceptible to degradation, particularly through photolytic pathways.[7][8] Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are essential to identify potential degradants and elucidate degradation pathways.[6] The development and validation of a stability-indicating HPLC method are paramount for accurately quantifying the compound and its impurities over time. The insights gained from these studies will enable the development of a robust and stable formulation, ensuring the safety and efficacy of the final drug product.

References

-

Cristiano, M. L. S., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774. [Link][7][8]

-

Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link][13][14]

-

Modha, S., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7694-7743. [Link][3]

-

Singh, B., & Sharma, D. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(7), 433. [Link][12]

-

Gaponik, P. N., et al. (2004). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. Russian Journal of General Chemistry, 74(8), 1258-1262. [Link][10]

-

Yilmaz, V. T., et al. (2016). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Molecular Structure, 1125, 34-43. [Link][9]

-

Ostrovskii, V. A., et al. (2004). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. [Link]

-

Reyes-Melo, F., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 27(1), 2-20. [Link][4]

-

Wikipedia. (n.d.). Tetrazole. In Wikipedia. Retrieved January 22, 2026. [Link][1]

-

Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-28. [Link][2]

-

Patel, M. J., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 332-344. [Link][6]

-

Sharma, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

PubChem. (n.d.). 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. PubChem. Retrieved January 22, 2026. [Link][5]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid (C9H8N4O2) [pubchemlite.lcsb.uni.lu]

- 6. ijrpp.com [ijrpp.com]

- 7. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ajrconline.org [ajrconline.org]

- 13. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 14. researchgate.net [researchgate.net]

A Guide to Theoretical and Computational-Driven Discovery of 5-Phenyltetrazole Derivatives